molecular formula C12H13N3O4 B1192539 CNG-10300

CNG-10300

Numéro de catalogue: B1192539
Poids moléculaire: 263.25
Clé InChI: HOBORVHHDCBXLX-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CNG-10300 is a partial blocker of GluK1, with GluK2 being unaffected.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize CNG-10300 with high purity?

  • Methodological Answer : Begin by reviewing existing protocols for analogous compounds to identify viable synthetic pathways. Use factorial design to optimize reaction conditions (e.g., temperature, catalysts, solvent systems). Validate purity via chromatography (HPLC, GC) and spectroscopic methods (NMR, FTIR). Ensure reproducibility by documenting deviations and conducting triplicate trials .
  • Key Considerations : Include controls for side reactions and characterize intermediates to isolate contamination sources.

Q. What spectroscopic techniques are most reliable for confirming this compound’s structural identity?

  • Methodological Answer : Combine mass spectrometry (MS) for molecular weight confirmation, NMR (¹H/¹³C) for structural elucidation, and X-ray crystallography for absolute configuration. Cross-validate results with computational simulations (DFT) to resolve ambiguities .
  • Data Conflict Tip : If spectral data conflicts with literature, re-examine sample preparation (e.g., solvent purity, degassing) and instrument calibration .

Q. How should stability studies for this compound be structured under varying environmental conditions?

  • Methodological Answer : Design accelerated stability tests (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use kinetic modeling (Arrhenius equation) to predict degradation pathways. Analyze degradation products via LC-MS and compare to stress-testing outcomes (e.g., oxidation, hydrolysis) .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Use ANOVA or mixed-effects models to account for biological replicates and covariates. Validate assumptions with residual plots and sensitivity analyses .

Q. How can researchers efficiently locate peer-reviewed studies on this compound’s mechanisms of action?

  • Methodological Answer : Use Boolean operators in databases (PubMed, SciFinder) with keywords like "this compound AND (kinase inhibition OR metabolic pathway)". Filter results by study type (e.g., in vitro, in vivo) and check citation networks for seminal papers .
    【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈
    05:51

Advanced Research Questions

Q. How to resolve contradictions in reported efficacy data for this compound across independent studies?

  • Methodological Answer : Conduct a meta-analysis to quantify heterogeneity (I² statistic). Investigate confounding variables (e.g., cell line genotypic drift, assay protocols) via controlled replication. Apply machine learning to identify latent factors influencing discrepancies .

Q. What experimental designs optimize yield in multi-step this compound syntheses while minimizing waste?

  • Methodological Answer : Implement design of experiments (DoE) with response surface methodology (RSM) to balance yield and sustainability. Use green chemistry metrics (E-factor, PMI) to evaluate solvent/energy efficiency. Explore flow chemistry for improved heat/mass transfer .

Q. How can computational modeling predict this compound’s interactions with non-target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against homology-modeled targets. Validate predictions with SPR (surface plasmon resonance) binding assays. Use molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What methodologies ensure reliable long-term toxicity data for this compound in preclinical models?

  • Methodological Answer : Use chronic dosing regimens in genetically diverse animal cohorts to capture idiosyncratic responses. Integrate histopathology, serum biomarkers, and omics (transcriptomics, metabolomics) for holistic toxicity profiling. Apply benchmark dose (BMD) modeling for risk assessment .

Q. How to address reproducibility challenges when replicating this compound’s reported catalytic activity?

  • Methodological Answer : Standardize substrate sourcing and pre-treatment (e.g., lyophilization). Use internal standards (e.g., deuterated analogs) in kinetic assays. Collaborate with original authors to validate protocols via blinded interlaboratory studies .

Q. What interdisciplinary approaches enhance understanding of this compound’s role in multi-target therapies?

  • Methodological Answer : Combine cheminformatics (QSAR models) with systems biology (network pharmacology) to map polypharmacology. Validate synergies/antagonisms using combination index (CI) methods (e.g., Chou-Talalay) in co-culture systems .

Q. How to ethically navigate data-sharing and collaboration in this compound research?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition. Use material transfer agreements (MTAs) for proprietary samples. Disclose conflicts of interest and contributions transparently via CRediT taxonomy .

Propriétés

Formule moléculaire

C12H13N3O4

Poids moléculaire

263.25

Nom IUPAC

(S)-2-Amino-4-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)butanoic acid

InChI

InChI=1S/C12H13N3O4/c13-7(12(18)19)3-1-6-2-4-8-9(5-6)15-11(17)10(16)14-8/h2,4-5,7H,1,3,13H2,(H,14,16)(H,15,17)(H,18,19)/t7-/m0/s1

Clé InChI

HOBORVHHDCBXLX-ZETCQYMHSA-N

SMILES

O=C(O)[C@@H](N)CCC1=CC2=C(NC(C(N2)=O)=O)C=C1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CNG10300;  CNG 10300;  CNG-10300

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CNG-10300
Reactant of Route 2
CNG-10300
Reactant of Route 3
CNG-10300
Reactant of Route 4
CNG-10300
Reactant of Route 5
CNG-10300
Reactant of Route 6
CNG-10300

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.